![molecular formula C16H17N3O2S B2705179 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034403-86-4](/img/structure/B2705179.png)
4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to catalysis.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine scaffolds, which are similar to the structure of the compound , has been reported . The synthesis involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
Scientific Research Applications
Anticancer Applications
- Breast Cancer Treatment: Novel N-(guanidinyl)benzenesulfonamides, with structures incorporating pyrazole, pyrimidine, and pyridine moieties, including derivatives similar to 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, have shown promising anticancer activity against human breast cancer cell lines, with IC50 values in the range of 49.5 to 70.2 μM. These findings suggest a potential for these compounds in developing treatments against breast cancer (Ghorab, El-Gazzar, & Alsaid, 2014).
Antimicrobial and Antifungal Applications
- Antimicrobial Potential: A library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic yeasts. This highlights the compound's versatility and potential in combating microbial infections (Chandak et al., 2013).
Antimalarial Applications
- Malaria Treatment: Derivatives of this compound have been evaluated for their activity against the malaria-causing parasite Plasmodium falciparum, showing promising results with IC50 values ranging from 3.46 to 9.30μM. This suggests potential applications in developing new antimalarial agents (Silva et al., 2016).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors: Studies on new benzenesulfonamides, including derivatives similar to the target compound, have shown significant inhibition of carbonic anhydrase (CA) isoenzymes, which are relevant for various therapeutic applications including the management of glaucoma, neurological disorders, and tumor growth control. This underscores the potential of these compounds in designing new inhibitors for therapeutic use (Gul et al., 2016).
Antiviral Applications
- Anti-Yellow Fever Virus (YFV) Agents: Pyrazoline compounds, structurally related to this compound, have been identified as potent inhibitors of the Yellow Fever Virus, offering a new direction for the development of antiviral agents against this life-threatening disease (Fioravanti et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Leucine-Zipper and Sterile-α Motif Kinase (ZAK) . ZAK is a member of the MAPKKK family and plays a crucial role in cell signaling pathways .
Mode of Action
This compound interacts with ZAK by inhibiting its kinase activity . This inhibition suppresses the activation of ZAK downstream signals, thereby modulating the cellular responses regulated by these signals .
Biochemical Pathways
The inhibition of ZAK by this compound affects various biochemical pathways. ZAK is involved in the MAPK signaling pathway, which plays a key role in regulating cellular processes such as growth, differentiation, and apoptosis . By inhibiting ZAK, this compound can potentially influence these processes .
Pharmacokinetics
The compound’s effectiveness against its target suggests that it possesses favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target in the body and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular processes regulated by the MAPK signaling pathway. By inhibiting ZAK, this compound can potentially influence cellular growth, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Cellular Effects
Related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential cellular effects .
Molecular Mechanism
Related compounds have been found to inhibit the kinase activity of ZAK, a protein kinase involved in cell signaling .
Properties
IUPAC Name |
4-propyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-2-3-13-4-6-16(7-5-13)22(20,21)18-14-9-11-19-15(12-14)8-10-17-19/h4-12,18H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQKXIMKIFRXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
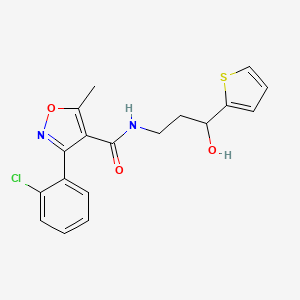
![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)
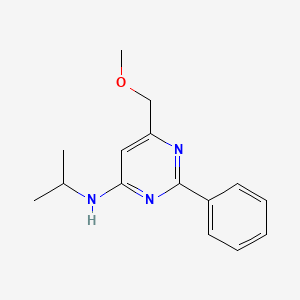
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)


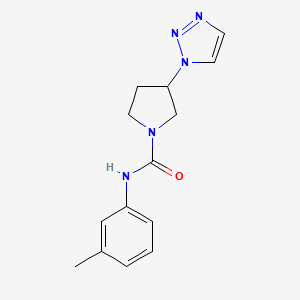
![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)
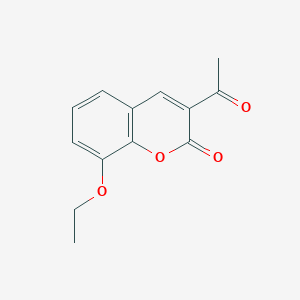
![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)
![2-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2705116.png)
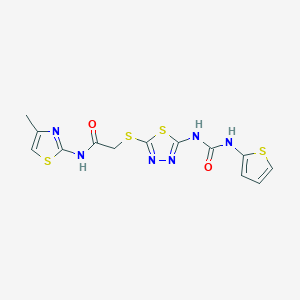
![9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2705119.png)
